(R)-1-Isobutylpyrrolidin-3-amine dihydrochloride
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Overview
Description
®-1-Isobutylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with an isobutyl group and an amine group. The dihydrochloride form indicates that it is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-Isobutylpyrrolidin-3-one.
Reduction: The ketone group in the precursor is reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Formation of Dihydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature: Maintaining the reaction mixture at a specific temperature range to optimize the reduction process.
Solvent Selection: Using solvents like tetrahydrofuran (THF) or ethanol to facilitate the reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-Isobutylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Solvents: Solvents such as THF, ethanol, or dichloromethane (DCM) are frequently used.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-Isobutylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Isobutylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminopiperidine dihydrochloride: Another chiral amine with a similar structure but different substituents.
®-1-Isobutylpyrrolidin-2-amine: A structural isomer with the amine group at a different position.
(S)-1-Isobutylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.
Uniqueness
®-1-Isobutylpyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(3R)-1-(2-methylpropyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-4-3-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFICWJOZWCOIDQ-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC[C@H](C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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